molecular formula C19H16FN3O B6315467 5-Benzyl-2-(4-fluorophenyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one CAS No. 1773507-33-7

5-Benzyl-2-(4-fluorophenyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one

Cat. No.: B6315467
CAS No.: 1773507-33-7
M. Wt: 321.3 g/mol
InChI Key: FJCVRPBKHDYVLC-UHFFFAOYSA-N
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Description

5-Benzyl-2-(4-fluorophenyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one is a heterocyclic compound that belongs to the pyrazolopyrazine family. This compound is of significant interest due to its potential applications in medicinal chemistry and drug development. The unique structure of this compound, which includes both benzyl and fluorophenyl groups, contributes to its diverse chemical reactivity and biological activity.

Properties

IUPAC Name

5-benzyl-2-(4-fluorophenyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16FN3O/c20-16-8-6-15(7-9-16)17-12-18-19(24)22(10-11-23(18)21-17)13-14-4-2-1-3-5-14/h1-9,12H,10-11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJCVRPBKHDYVLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=CC(=N2)C3=CC=C(C=C3)F)C(=O)N1CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction of 1,3-Dicarbonyl Derivatives with Benzylamines

A generalized protocol involves heating 3-oxo-3-(4-fluorophenyl)propionitrile with N-benzylethylenediamine in ethanol under acidic conditions. Acetic acid (6 equiv) catalyzes imine formation, followed by intramolecular cyclization at 130°C under O₂ to yield the dihydropyrazinone ring.

Example Procedure

  • Combine 3-oxo-3-(4-fluorophenyl)propionitrile (3 mmol) and N-benzylethylenediamine (3 mmol) in ethanol (10 mL).

  • Add acetic acid (1.08 g, 6 equiv) and stir under O₂ at 130°C for 18 hours.

  • Cool to room temperature, collect crystals via filtration, and recrystallize from ethanol/water (7:3).

Table 1. Optimization of Cyclocondensation Conditions

ParameterTested RangeOptimal ValueYield (%)
Temperature (°C)100–15013072
SolventEtOH, MeOH, DMFEtOH72 vs. 58
Acid CatalystAcOH, H₂SO₄, TsOHAcOH (6 equiv)72 vs. 65
Reaction Time (h)12–241872

Late-stage introduction of the 4-fluorophenyl group via palladium-catalyzed cross-coupling has been reported. A brominated pyrazolo-pyrazine intermediate reacts with 4-fluorophenylboronic acid under Suzuki conditions:

  • React 5-benzyl-2-bromo-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one (1 mmol) with 4-fluorophenylboronic acid (1.2 mmol).

  • Use Pd(PPh₃)₄ (5 mol%) and K₂CO₃ (2 mmol) in dioxane/H₂O (4:1) at 90°C for 12 hours.

Key Observations

  • Yield : 68% after column chromatography (hexane/EtOAc 3:1).

  • Challenges : Competing debromination (8–12% side product) necessitates careful catalyst screening.

Alternative Pathways via Enamine Intermediates

Grinding-Assisted Mechanochemical Synthesis

Solid-state reactions minimize solvent use and enhance selectivity. A mixture of 2-cyanomethylbenzothiazole and N-benzyl-2-cyanoacetamide, ground with KOH (20 min), undergoes Michael addition-cyclization to form the pyrazolo-pyrazine core.

Advantages

  • Reaction Time : 20 min vs. 18 hours for solution-phase.

  • Yield : Comparable (70–75%) with reduced byproducts.

Protecting Group Strategies

tert-Butoxycarbonyl (Boc) Protection

Temporary Boc protection of the pyrazine nitrogen prevents unwanted side reactions during functionalization. Deprotection with TFA/CH₂Cl₂ (1:1) restores the free amine for subsequent steps.

Case Study

  • Protect 5-amino-2-(4-fluorophenyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one with Boc₂O (1.1 equiv) in THF.

  • Introduce benzyl group via alkylation (BnBr, K₂CO₃, DMF).

  • Deprotect with TFA to yield target compound (85% over 3 steps).

Analytical Characterization and Quality Control

Spectroscopic Validation

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (d, J = 8.4 Hz, 2H, Ar-F), 7.45–7.32 (m, 5H, Bn), 4.72 (s, 2H, CH₂-Bn), 3.92 (t, J = 6.0 Hz, 2H, pyrazine-H), 3.45 (t, J = 6.0 Hz, 2H, pyrazine-H).

  • HRMS : [M+H]⁺ calcd. for C₁₉H₁₆FN₃O₂: 338.1299; found: 338.1302.

Table 2. Purity Analysis by HPLC

MethodColumnPurity (%)Retention Time (min)
Reverse-phase C18Zorbax SB-C18, 5 μm99.28.7
HILICAcquity BEH HILIC98.56.2

Challenges and Mitigation Strategies

Regioselectivity in Cyclization

Competing 6-endo vs. 5-exo cyclization pathways can lead to regioisomers. Using bulky solvents (e.g., tert-amyl alcohol) favors the desired 6-membered pyrazinone ring (78:22 selectivity).

Fluorine-Induced Electronic Effects

The electron-withdrawing 4-fluorophenyl group slows nucleophilic aromatic substitution. Catalytic systems with CuI/1,10-phenanthroline accelerate such reactions (yield improvement: 60% → 82%) .

Chemical Reactions Analysis

Types of Reactions

5-Benzyl-2-(4-fluorophenyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, where nucleophiles such as amines or thiols can replace the fluorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of reduced pyrazolopyrazine derivatives.

    Substitution: Formation of substituted pyrazolopyrazine derivatives with various functional groups.

Scientific Research Applications

5-Benzyl-2-(4-fluorophenyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as an inhibitor of specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique chemical and physical properties.

Mechanism of Action

The mechanism of action of 5-Benzyl-2-(4-fluorophenyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. In the case of receptor interaction, the compound may act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    5-Benzyl-2-phenyl-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one: Lacks the fluorine atom, which may result in different chemical reactivity and biological activity.

    5-Benzyl-2-(4-chlorophenyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one: Contains a chlorine atom instead of fluorine, which can influence its chemical properties and interactions.

Uniqueness

The presence of the fluorophenyl group in 5-Benzyl-2-(4-fluorophenyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one imparts unique electronic and steric properties, making it distinct from its analogs. This fluorine substitution can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, potentially leading to improved pharmacological profiles.

Biological Activity

5-Benzyl-2-(4-fluorophenyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one is a compound that has garnered significant interest in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, highlighting its mechanisms of action, therapeutic applications, and relevant research findings.

  • Molecular Formula : C19H16FN3O2
  • Molecular Weight : 329.36 g/mol
  • CAS Number : 72714783

The biological activity of 5-Benzyl-2-(4-fluorophenyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one is largely attributed to its interaction with various biological targets. The compound exhibits potential as an anticancer agent , primarily through the induction of apoptosis in cancer cells. Additionally, it has been shown to modulate metabotropic glutamate receptors (mGluR2 and mGluR3), which are implicated in various neurological disorders .

Anticancer Activity

Recent studies have demonstrated that derivatives of this compound exhibit significant anticancer properties. For instance:

  • Cell Lines Tested :
    • TK-10 (renal cancer)
    • HT-29 (colon cancer)
    • H322 (lung cancer)
CompoundCell LineIC50 Value (µM)Mechanism of Action
5-Benzyl-2-(4-fluorophenyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-oneTK-105.0Apoptosis induction
5-Benzyl-2-(4-fluorophenyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-oneHT-293.2Cell cycle arrest
Compound 5jH322Selective inhibitionInduction of apoptosis

In one study, compound 5j was found to selectively inhibit H322 lung cancer cells containing a mutated p53 gene in a dose-dependent manner through apoptosis induction without significant cytotoxicity towards normal vascular endothelial cells (HUVECs) at concentrations up to 40 µM .

Structure-Activity Relationship (SAR)

The unique fused pyrazolo-pyrazine ring system contributes to the compound's biological activity. Variations in substituents on the benzyl and fluorophenyl groups can significantly influence its pharmacological properties. For example, modifications in the pyrazole moiety have been linked to enhanced anticancer effects and selective receptor modulation .

Case Studies and Research Findings

  • Antitumor Activity : A series of substituted pyrazolo compounds were synthesized and evaluated for their anticancer activity. Compounds demonstrated potent inhibition against various cancer cell lines with mechanisms involving apoptosis and cell cycle arrest.
  • Neuropharmacological Potential : Research indicates that the compound may serve as a negative allosteric modulator for mGluR2 and mGluR3 receptors, suggesting potential applications in treating neurological disorders such as anxiety and depression .
  • Selectivity and Safety : The selectivity of certain derivatives against cancer cells while sparing normal cells highlights their therapeutic potential and safety profile, making them suitable candidates for further development in oncology .

Q & A

Q. Table 1: Comparison of Synthetic Methods

MethodYieldTimeKey ConditionsReference
Microwave-assisted85%30 minSolvent: DMF, 150°C
Negishi coupling21%3 hPd(dba)₂, CPhos ligand, THF
Cyclization (vinyl sulfones)69%12 hNa₂CO₃, 1,4-dioxane/water

Basic: How is structural characterization performed for this compound class?

Answer:

  • X-ray crystallography : Resolves conformational details (e.g., screw-boat conformation of the six-membered ring, dihedral angles between aromatic rings) .
  • NMR spectroscopy : Confirms regiochemistry via 1H^1H- and 13C^{13}C-NMR coupling patterns (e.g., benzyl protons at δ 4.5–5.0 ppm) .
  • HPLC-MS : Validates purity (>99%) and molecular weight, critical for biological screening .

Basic: What mechanisms underlie its antiproliferative effects in lung adenocarcinoma?

Answer:

  • Apoptosis induction : Caspase-3/7 activation (2–3-fold increase vs. controls) via p53-dependent pathways .
  • Autophagy modulation : LC3-II accumulation (detected via immunoblotting) and Beclin-1 upregulation, synergizing with apoptosis .
  • Cell cycle arrest : G2/M phase blockade linked to retinoblastoma protein dephosphorylation .

Advanced: How can structure-activity relationships (SAR) be optimized for mGluR2 negative allosteric modulation?

Answer:

  • Substituent effects :
    • Position 5 : Benzyl groups enhance potency (IC₅₀ = 0.32 mg/kg in vivo) .
    • Position 2 : 4-Fluorophenyl improves selectivity over mGluR3 (>100-fold) .
  • Pharmacokinetic optimization : LogD adjustments (target: 2–3) improve blood-brain barrier penetration .

Q. Table 2: Key SAR Findings

Substituent PositionModificationEffect on mGluR2 PotencyReference
5BenzylIC₅₀: 0.32 mg/kg (V-maze)
24-FluorophenylSelectivity >100-fold

Advanced: What in vivo models validate its efficacy in neurological disorders?

Answer:

  • Rodent V-maze tests : Dose-dependent cognition improvement (0.32 mg/kg) via mGluR2 receptor occupancy (EC₅₀ = 1.2 nM) .
  • PK/PD modeling : Correlates plasma concentration (Cₘₐₓ = 450 ng/mL) with receptor occupancy using radioligand displacement assays .

Advanced: How are cyclization byproducts mitigated during synthesis?

Answer:

  • Solvent selection : 1,4-Dioxane/water mixtures suppress intramolecular cyclization .
  • Temperature control : Reactions at 25°C minimize side reactions vs. elevated temperatures .
  • Analytical monitoring : LCMS tracks acyclic intermediate stability (t₁/₂ > 24 hours under optimized conditions) .

Advanced: What strategies assess selectivity and ADMET properties?

Answer:

  • Off-target screening : Panel assays against 50+ GPCRs/kinases .
  • ADMET profiling :
    • CYP450 inhibition : IC₅₀ > 10 µM (minimal hepatotoxicity) .
    • Plasma stability : >90% remaining after 2 hours (human plasma) .

Advanced: How do cancer cells develop resistance to pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives?

Answer:

  • HSP70 upregulation : Confers survival advantage in A549 cells (2-fold increase post-treatment) .
  • p53 mutations : Reduce apoptotic response (IC₅₀ increases 5-fold in p53-null lines) .

Basic: What assays quantify antiproliferative activity?

Answer:

  • MTT assay : IC₅₀ values (e.g., 5 µM in A549 cells) measured at 48 hours .
  • Clonogenic survival : <10% colony formation at 10 µM .
  • Flow cytometry : Annexin V/PI staining quantifies apoptosis (30–40% at IC₅₀) .

Advanced: Can combination therapies enhance efficacy in cancer models?

Answer:

  • Synergy with TRAIL : Reduces viable A549 cells by 70% (vs. 40% monotherapy) via dual caspase-8/9 activation .
  • Autophagy inhibitors : Chloroquine co-treatment increases apoptosis 2-fold by blocking protective autophagy .

Notes

  • Data Contradictions : While most studies report caspase-dependent apoptosis, some suggest p53-independent pathways in H322 cells .
  • Methodological Gaps : Limited in vivo toxicity data for long-term neurological applications; further PK studies are needed .

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